6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide
Overview
Description
6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide is a chemical compound with the molecular formula C7H7F3N2O3S and a molecular weight of 256.2 g/mol This compound is characterized by the presence of a trifluoroethoxy group attached to a pyridine ring, which is further substituted with a sulfonamide group
Preparation Methods
The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 6-hydroxypyridine-3-sulfonamide.
Trifluoroethoxylation: The hydroxyl group is then substituted with a trifluoroethoxy group using a suitable trifluoroethoxy reagent under controlled reaction conditions.
Industrial production methods may involve optimization of reaction conditions to increase yield and reduce production costs. This can include the use of catalysts, temperature control, and efficient purification techniques.
Chemical Reactions Analysis
6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonamide can be compared with other similar compounds such as:
6-(2,2,2-Trifluoroethoxy)pyridine-3-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, which can alter its chemical reactivity and biological activity.
6-(2,2,2-Trifluoroethoxy)pyridine-3-sulfonic acid: The sulfonic acid derivative has different solubility and reactivity properties compared to the sulfonamide.
6-(2,2,2-Trifluoroethoxy)pyridine-3-amine: The amine derivative can participate in different types of chemical reactions and may have distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3S/c8-7(9,10)4-15-6-2-1-5(3-12-6)16(11,13)14/h1-3H,4H2,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMIXSWGFPHDJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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